
N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carboxamide group or other functional groups, resulting in reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, indole derivatives are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be studied for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.
Industry
Industrially, the compound could be used in the development of new materials, dyes, or as a precursor for other valuable chemicals.
作用机制
The mechanism of action of “N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- N-(2-Anilinoethyl)-2-(1H-indol-3-yl)-2H-indole-5-carboxamide
- N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-yl)-2H-indole-5-carboxamide
Uniqueness
The uniqueness of “N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” lies in its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
CAS 编号 |
827317-15-7 |
|---|---|
分子式 |
C20H19N5O |
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-(2-anilinoethyl)-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O/c26-20(22-11-10-21-16-4-2-1-3-5-16)14-6-7-17-15(12-14)13-19(24-17)18-8-9-23-25-18/h1-9,12-13,21,24H,10-11H2,(H,22,26)(H,23,25) |
InChI 键 |
QYHIFTRYUIFBRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCCNC(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


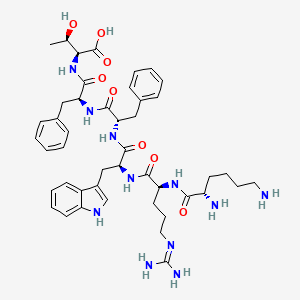
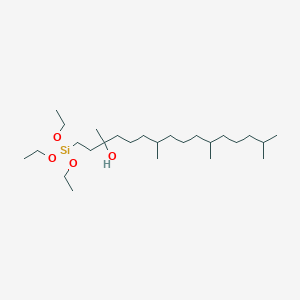
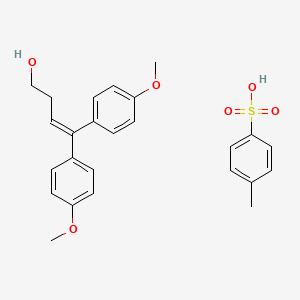
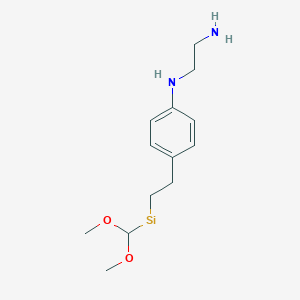
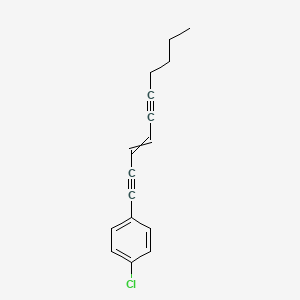
![2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid](/img/structure/B14229374.png)
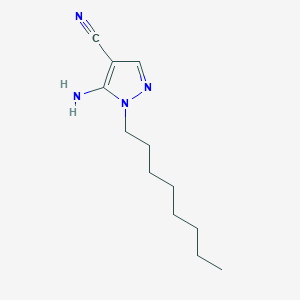
![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)
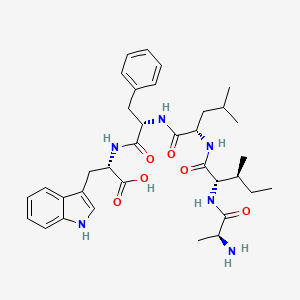
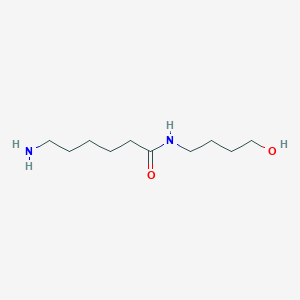

![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)

![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
